molecular formula C23H23N3O4S B4876890 N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide

N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide

Katalognummer: B4876890
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: NOQBSEJGSJMONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide, also known as MNSA, is a chemical compound that has gained significant attention in the field of scientific research. MNSA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Wirkmechanismus

N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain in various disease models. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to reduce oxidative stress and improve mitochondrial function. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its potent inhibition of COX-2, which makes it a valuable tool for studying the role of COX-2 in various disease models. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the potential clinical applications of this compound in the treatment of arthritis, cancer, and neurodegenerative diseases should be investigated further.

Synthesemethoden

The synthesis of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is a complex process that involves several steps. The first step is the preparation of N-(methylsulfonyl)-N-1-naphthylglycine, which is achieved by reacting 1-naphthylamine with methylsulfonyl chloride in the presence of a base. The second step involves the reaction of N-(methylsulfonyl)-N-1-naphthylglycine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine. Finally, the reaction of N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine with allylamine yields this compound.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of COX-2 by this compound has been shown to reduce inflammation and pain in animal models of arthritis and cancer. This compound has also been investigated for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-15-24-23(28)19-12-6-7-13-20(19)25-22(27)16-26(31(2,29)30)21-14-8-10-17-9-4-5-11-18(17)21/h3-14H,1,15-16H2,2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQBSEJGSJMONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.